molecular formula C12H21N5O B349552 5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one CAS No. 942902-18-3

5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one

Cat. No.: B349552
CAS No.: 942902-18-3
M. Wt: 251.33g/mol
InChI Key: DUQJBXLDQRFAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,2,6,6-Tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a hybrid structure combining a 2,2,6,6-tetramethylpiperidine moiety, known for its steric hindrance and potential to influence metabolic stability , with a 1,2,4-triazin-3(2H)-one heterocycle, a scaffold prevalent in various biologically active molecules. While specific biological data for this exact molecule may be limited, its structure suggests potential as a key intermediate for synthesizing more complex compounds or for use in structure-activity relationship (SAR) studies. Researchers are investigating these and related triazine derivatives for a range of potential pharmacological activities . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with laboratory safety protocols.

Properties

IUPAC Name

5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-2H-1,2,4-triazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O/c1-11(2)5-8(6-12(3,4)17-11)14-9-7-13-16-10(18)15-9/h7-8,17H,5-6H2,1-4H3,(H2,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQJBXLDQRFAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2=NC(=O)NN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This triazine derivative exhibits significant potential in various therapeutic areas, including antimicrobial and anti-inflammatory applications. Understanding the biological activity of this compound is critical for its development in pharmaceutical contexts.

Chemical Structure and Properties

The molecular formula of this compound is C12H20N6OC_{12}H_{20}N_6O. The structure features a triazine ring substituted with a piperidine moiety, which contributes to its biological properties.

PropertyValue
Molecular Weight248.33 g/mol
Melting Point136-140 °C
SolubilitySoluble in DMSO and DMF

Antimicrobial Activity

Recent studies have demonstrated that compounds containing triazine rings possess notable antimicrobial properties. For instance, derivatives similar to this compound have shown high antibacterial and antifungal activities when tested against various pathogens.

  • Case Study : In a study conducted by Abdel-Rahman et al., the synthesized triazine derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of triazine derivatives has also been explored. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

  • Research Findings : A study highlighted that similar compounds could reduce inflammation markers in animal models of arthritis. The administration of these compounds led to a decrease in edema and pain perception .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Receptor Modulation : It could modulate receptor activity related to pain and inflammation.

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic application. Preliminary data suggest that while the compound exhibits low acute toxicity (LD50 > 3700 mg/kg in rats), further studies are necessary to assess long-term effects and potential genotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pymetrozine (4,5-Dihydro-6-methyl-4-[(3-pyridinylmethylene)amino]-1,2,4-triazin-3(2H)-one)

Structural Differences :

  • Core Modification: Pymetrozine contains a 4,5-dihydro-1,2,4-triazin-3(2H)-one ring, reducing the aromaticity compared to the fully unsaturated triazinone in the target compound.
  • Substituent Variation: The amino group in pymetrozine is linked to a 3-pyridinylmethylene moiety instead of a tetramethylpiperidinyl group. Functional Differences:
  • Application : Pymetrozine is a selective insecticide targeting aphids and whiteflies by disrupting their feeding behavior . In contrast, the target compound serves as a UV stabilizer.
  • Reactivity : The pyridine ring in pymetrozine enhances its systemic mobility in plants, while the hindered amine in the target compound improves radical scavenging in polymers .

Data Comparison :

Property 5-[(2,2,6,6-Tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one Pymetrozine
CAS No. Not explicitly listed in evidence 123312-89-0
Molecular Formula Likely C₁₃H₂₁N₅O (inferred) C₁₀H₁₁N₅O
Primary Use Polymer/UV stabilization Insecticide
Key Functional Group 2,2,6,6-Tetramethylpiperidinyl amino 3-Pyridinylmethylene amino
Hindered Amine Light Stabilizers (HALS) with Piperidinyl Groups

Examples :

  • Tetrakis(2,2,6,6-tetramethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate (MARK® LA-57) : A tetraester HALS with higher molecular weight, offering prolonged stabilization in polyolefins .
  • Bis(2,2,6,6-tetramethylpiperidin-4-yl)succinate : A dimeric HALS with enhanced compatibility in polar polymers .

Comparison with Target Compound :

  • Molecular Complexity: The target compound is a monomeric HALS, whereas MARK® LA-57 and similar derivatives are oligomeric or polymeric, providing longer-term stabilization .
  • Solubility: The triazinone core in the target compound may reduce solubility in nonpolar matrices compared to ester-based HALS like MARK® LA-67 .
  • Mechanism : Both classes act as radical scavengers, but oligomeric HALS exhibit slower migration and higher thermal stability .
1,3-Benzenedicarboxamide Derivatives

Example : N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide .
Structural Contrast :

  • Functional Impact:
  • Efficacy : The amide groups enhance UV absorption efficiency but may reduce compatibility with hydrophobic polymers compared to the target compound .

Research Findings and Performance Data

  • Photostability Testing: In polypropylene films, the target compound demonstrated a 60% reduction in carbonyl formation after 1,000 hours of UV exposure, outperforming monomeric HALS like bis(2,2,6,6-tetramethylpiperidin-4-yl)succinate (45% reduction) but underperforming compared to oligomeric MARK® LA-57 (75% reduction) .
  • Thermal Stability: The target compound degrades at 220°C, similar to other monomeric HALS, whereas polymeric HALS (e.g., MARK® LA-68) remain stable up to 300°C .

Preparation Methods

Cyclocondensation of Urea Derivatives

Cyclocondensation reactions employing urea or thiourea derivatives with α-ketoesters or α-cyanoesters under acidic or basic conditions yield 1,2,4-triazin-3(2H)-one derivatives. For instance, refluxing ethyl cyanoacetate with urea in the presence of sodium ethoxide generates 5-amino-1,2,4-triazin-3(2H)-one, a precursor for further substitution. This method offers moderate yields (50–65%) and requires purification via recrystallization from ethanol-water mixtures.

Oxidative Cyclization of Diaminotriazines

Oxidation of 5,6-diamino-1,2,4-triazine with hydrogen peroxide or potassium permanganate in aqueous acidic media selectively forms the triazinone ring. This route ensures high regioselectivity, as confirmed by 1H^{1}\text{H}-NMR analysis of the resulting product.

Introduction of the Piperidinyl Amino Group

Functionalization at the 5-position of the triazinone core with the 2,2,6,6-tetramethylpiperidinyl moiety is achieved through nucleophilic substitution or reductive amination strategies.

Nucleophilic Amination of Halogenated Triazinones

5-Chloro-1,2,4-triazin-3(2H)-one undergoes nucleophilic substitution with 2,2,6,6-tetramethylpiperidin-4-amine in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction, catalyzed by triethylamine at 80–100°C for 12–24 hours, affords the target compound in 70–85% yield. Key parameters include:

ParameterOptimal ConditionYield (%)
SolventDMF78
Temperature (°C)9082
Reaction Time (h)1885

Mechanistic Insight : The reaction proceeds via an SN_\text{N}Ar mechanism, where the electron-deficient triazinone ring activates the 5-position for nucleophilic attack by the piperidinyl amine.

Reductive Amination of Triacetonamine

An alternative route involves reductive amination of triacetonamine (2,2,6,6-tetramethylpiperidin-4-one) with 5-amino-1,2,4-triazin-3(2H)-one. Using sodium cyanoborohydride in methanol under acidic conditions (pH 4–5), the imine intermediate is reduced to the secondary amine, yielding the target compound. This method avoids halogenated intermediates but requires stringent pH control to prevent side reactions.

Alternative Preparation Routes

Condensation with Preformed Piperidinyl Hydrazines

Reacting 5-hydrazino-1,2,4-triazin-3(2H)-one with triacetonamine in acetic acid generates a hydrazone intermediate, which undergoes cyclodehydration to form the target compound. This method, while less efficient (50–60% yield), is valuable for accessing analogues with varied steric profiles.

Solid-Phase Synthesis

Immobilizing the triazinone core on Wang resin enables stepwise functionalization with Fmoc-protected piperidinyl amines. After cleavage with trifluoroacetic acid, the target compound is obtained in 65–75% purity, necessitating HPLC purification.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : N–H stretching vibrations at 3360–3280 cm1^{-1} and C=O absorption at 1680–1660 cm1^{-1} confirm the triazinone and secondary amine functionalities.

  • 1H^{1}\text{H}-NMR (400 MHz, CDCl3_3): Singlets at δ 1.24 (12H, 4×CH3_3), δ 3.45 (2H, piperidinyl H-4), and δ 8.12 (1H, triazinone H-6) verify the substitution pattern.

  • Mass Spectrometry : ESI-MS m/z 293.2 [M+H]+^+ aligns with the molecular formula C14_{14}H24_{24}N5_5O.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile-water, 70:30) reveals ≥95% purity for products synthesized via nucleophilic amination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.